3-(Cyclohexylamino)benzonitrile
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Overview
Description
3-(Cyclohexylamino)benzonitrile is an organic compound with the molecular formula C13H16N2. It consists of a benzonitrile core substituted with a cyclohexylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitriles, including 3-(Cyclohexylamino)benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out in a one-pot process, reducing energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while oxidation can produce corresponding oxides .
Scientific Research Applications
3-(Cyclohexylamino)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Cyclohexylamino)benzonitrile include:
3-Amino-4-(cyclohexylamino)benzonitrile: This compound has an additional amino group, which can influence its reactivity and applications.
Benzonitrile: The parent compound without the cyclohexylamino substitution, used widely in organic synthesis.
Uniqueness
This compound is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(cyclohexylamino)benzonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7H2 |
InChI Key |
XIHWAWBICWAQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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